molecular formula C15H12F3N5O2S B2985739 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921124-46-1

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2985739
CAS No.: 921124-46-1
M. Wt: 383.35
InChI Key: CJCCORCOPAANHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common approach is the reaction of phenylhydrazine with trifluoromethylbenzenesulfonyl chloride under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Medicine: The compound may be explored for its pharmacological properties, including its potential use as a drug candidate for various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tetrazole ring and benzenesulfonamide moiety contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide: Lacks the trifluoromethyl group.

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)trifluoromethanesulfonamide: Lacks the benzenesulfonamide moiety.

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide: Lacks the trifluoromethyl group and has an amide instead of a sulfonamide.

Uniqueness: N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the benzenesulfonamide moiety, which contribute to its distinct chemical and biological properties.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines

Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2S/c16-15(17,18)11-5-4-8-13(9-11)26(24,25)19-10-14-20-21-22-23(14)12-6-2-1-3-7-12/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCCORCOPAANHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.